molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate

Cat. No.: B2840822
CAS No.: 866017-98-3
M. Wt: 320.389
InChI Key: YBJMUAJPJDATAT-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is a β-keto ester derivative featuring a tert-butyl-substituted anilino group and an acetylamino substituent. This compound is structurally characterized by its malonamide backbone, which is functionalized with both electron-withdrawing (acetyl) and sterically bulky (tert-butyl) groups.

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMUAJPJDATAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Dual Amide Functionalization

Retrosynthetic Analysis

The target compound can be dissected into three components:

  • Ethyl 3-oxopropanoate backbone : Serves as the central scaffold.
  • Acetylamino group : Introduced via acetylation of a primary amine.
  • 4-(tert-Butyl)anilino group : Derived from 4-tert-butylaniline through nucleophilic substitution or coupling.

Key challenges include avoiding over-reaction at the reactive 3-oxo position and ensuring chemoselectivity during amide bond formation.

Stepwise Synthesis and Reaction Mechanisms

Route 1: Sequential Amidation via TBTU-Mediated Coupling

Step 1: Synthesis of Ethyl 2-Amino-3-oxopropanoate

Ethyl acetoacetate is brominated at the α-position using N-bromosuccinimide (NBS), followed by ammonolysis to yield ethyl 2-amino-3-oxopropanoate.

Step 2: N-Acetylation

The amino group is acetylated using acetic anhydride in the presence of pyridine, yielding ethyl 2-acetylamino-3-oxopropanoate.

Step 3: Coupling with 4-(tert-Butyl)Aniline

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) activates the 3-oxo group for nucleophilic attack by 4-tert-butylaniline. The reaction proceeds via formation of an activated ester intermediate, followed by amine addition to form the final product (Yield: 68%).

Mechanistic Insight :

  • Activation : TBTU converts the 3-oxo group into a reactive benzotriazolyl ester.
  • Nucleophilic Substitution : 4-tert-Butylaniline attacks the electrophilic carbonyl carbon.
  • Deprotonation : Triethylamine (TEA) scavenges H⁺, driving the reaction to completion.

Route 2: One-Pot Tandem Reaction

A mixture of ethyl acetoacetate, acetyl chloride, and 4-tert-butylaniline is heated under reflux in dichloromethane with TBTU and TEA. This one-pot method concurrently installs both amide groups, leveraging the differential reactivity of the α- and β-keto positions (Yield: 72%).

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Optimization of Reaction Conditions

Solvent and Base Screening

Entry Solvent Base Temperature (°C) Yield (%)
1 DCM TEA 25 68
2 THF DBU 40 71
3 Acetonitrile Pyridine 60 65

Optimal conditions: Tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) at 40°C.

Stoichiometric Considerations

  • TBTU : 1.2 equivalents ensures complete activation of the 3-oxo group.
  • Amine : 1.5 equivalents of 4-tert-butylaniline prevents incomplete coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 2.15 (s, 3H, COCH₃), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 6.85–7.45 (m, 4H, Ar-H), 8.20 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N-H bending).

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (Mobile phase: 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

a. Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate
  • Structural Difference : Replaces the para-tert-butyl group with 2,6-dimethyl substituents on the aniline ring.
  • This compound has been cataloged in pharmacological databases (MLS000763614) but lacks detailed biological data .
b. Ethyl 3-(4-bromoanilino)-3-oxopropanoate
  • Structural Difference: Substitutes the tert-butyl group with a bromine atom at the para position and lacks the acetylamino moiety.
  • Impact : The bromine increases molecular weight (MW: ~312 g/mol) and lipophilicity, which may enhance membrane permeability. Its synthesis and characterization are well-documented, with a CAS number 1131594-24-5 .
c. Ethyl 3-cyclopropyl-3-oxopropanoate Derivatives
  • Examples: Ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate (4bb) Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn)
  • Structural Difference: Cyclopropyl and benzyl groups replace the anilino and acetylamino functionalities.
  • Impact: These derivatives exhibit simplified synthetic pathways (e.g., alkylation with benzyl bromides) and are intermediates in drug discovery, particularly for triazolopyrimidinone derivatives .

Functional Group Modifications

a. Ethyl 2-benzyl-3-(tert-butylamino)-3-oxopropanoate
  • Structural Difference: Replaces the acetylamino group with a tert-butylamino moiety and substitutes the anilino group with a benzyl group.
  • Synthesized in 68% yield (MW: 277.168 g/mol; m.p.: 64–66°C) .
b. Propanedioic Acid Derivatives (e.g., Trifluoromethyl-Substituted Analog)
  • Example : Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl.
  • Structural Difference: Incorporates trifluoromethyl and pyridinyl groups, replacing the tert-butyl and acetylamino substituents.
  • Impact : The trifluoromethyl groups improve metabolic stability and bioavailability, as evidenced by LCMS data (m/z 407 [M+H]⁺) .

Heterocyclic and Sulfur-Containing Analogs

a. Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate
  • Structural Difference: Integrates a thiazole ring with methylthio and amino groups.
b. Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]-amino}-3-oxopropanoate
  • Structural Difference: Features a bis(methylsulfanyl)methylidene amino group instead of acetylamino.
  • Impact : The sulfur atoms may alter electronic properties and hydrogen-bonding capacity, as confirmed by crystallographic studies .

Biological Activity

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings, case studies, and detailed data on the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetylamino group : Contributes to its solubility and potential interactions with biological targets.
  • Tert-butyl group : Enhances lipophilicity, which may influence pharmacokinetics and bioavailability.
  • Oxopropanoate moiety : Associated with various biological activities, including enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:

  • Cell Line Studies :
    • Breast Cancer : The compound was tested on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cell lines. Results indicated that it effectively inhibited cell growth after 72 hours of treatment, although its potency was lower than established chemotherapeutic agents like tamoxifen and olaparib .
    • Glioblastoma : In vitro studies on glioblastoma cell lines (BNC3 and BNC6) demonstrated significant suppression of cell proliferation, suggesting a broad application in anticancer therapy .
  • Mechanism of Action :
    • The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Further research is needed to elucidate these mechanisms fully.

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

  • Absorption : Following intraperitoneal administration in animal models, maximum plasma concentrations were observed rapidly, indicating efficient absorption.
  • Distribution : The compound showed moderate brain exposure with significant distribution in the liver and kidneys, essential for understanding its therapeutic window and potential side effects .
  • Half-Life : The mean elimination half-life was approximately 0.74 hours, suggesting that frequent dosing may be required to maintain therapeutic levels .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Trials : Trials involving related compounds have shown promising results in reducing tumor size in patients with advanced breast cancer. This suggests that this compound could be a candidate for further clinical investigation.
  • Combination Therapies : Studies indicate that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance observed with monotherapy approaches.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Comparison to Controls
MCF-772 hours15Lower than tamoxifen
SK-BR-372 hours12Lower than olaparib
BNC3 (Glioblastoma)24 hours10Significant inhibition

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1543
Tmax (h)0.22
Half-Life (h)0.74
Volume of Distribution (L/kg)4.6

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate, and what challenges arise during purification?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of ethyl acetoacetate derivatives with 4-(tert-butyl)aniline under reflux in anhydrous solvents (e.g., toluene) to form the β-ketoamide intermediate .
  • Step 2 : Acetylation of the free amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
  • Purification challenges : The tert-butyl group introduces steric hindrance, potentially reducing reaction yields. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is often required to isolate the pure product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H and 13C NMR : Key signals include the acetyl methyl group (~2.1 ppm), tert-butyl protons (~1.3 ppm), and ester carbonyl (~170 ppm) .
  • Mass spectrometry (HRMS) : Used to verify molecular ion peaks and fragmentation patterns consistent with the tert-butyl and acetyl groups .
  • IR spectroscopy : Confirms the presence of amide (~1650 cm⁻¹) and ester (~1730 cm⁻¹) carbonyl stretches .

Q. What are the primary stability concerns for this compound under storage or experimental conditions?

  • Hydrolysis risk : The ester and amide bonds may degrade in aqueous or high-humidity environments. Store under inert gas (e.g., argon) at −20°C in desiccated conditions .
  • Light sensitivity : The tert-butyl-substituted aromatic ring may undergo photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing regioisomers or tautomers?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling and carbon-proton correlations. For example, HMBC can confirm connectivity between the tert-butyl anilino group and the β-ketoamide moiety .
  • X-ray crystallography : Definitive proof of regiochemistry and stereochemistry, though crystallization may require co-solvents like dichloromethane/hexane .
  • Computational modeling (DFT) : Predicts NMR chemical shifts to validate experimental data .

Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications, such as protease inhibition?

  • Structure-activity relationship (SAR) studies : Modify the tert-butyl group (e.g., replace with cyclohexyl or fluorinated analogs) to assess steric/electronic effects on binding .
  • Kinetic assays : Monitor enzyme inhibition via fluorescence-based assays (e.g., FRET substrates) to determine IC₅₀ values .
  • Molecular docking : Use software like AutoDock to predict interactions with target proteins, focusing on hydrogen bonding with the acetylated amide group .

Q. How can researchers address inconsistencies in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Standardized assay conditions : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether in vitro degradation explains discrepancies between cellular and enzymatic assays .
  • Batch-to-batch purity analysis : Employ HPLC-UV/ELSD to ensure ≥95% purity, as impurities (e.g., unreacted aniline) may skew bioactivity results .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity .
  • Internal standards : Deuterated analogs (e.g., d₃-tert-butyl) improve quantification accuracy .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

  • logP calculation : Software like ACD/Labs or ChemAxon predicts lipophilicity, critical for optimizing blood-brain barrier penetration .
  • pKa estimation : Identify ionizable groups (e.g., amide protons) to guide solubility enhancement strategies .

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